2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Description
2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353994-10-1) is a pyrrolidine-based compound featuring a benzyl ester group at the 1-position and a 2-chloroacetyl-methyl-amino substituent at the 2-position of the pyrrolidine ring. This compound is notable for its reactive chloroacetyl moiety, which may serve as an electrophilic site for further functionalization or biological interactions. It is classified as a discontinued product, likely due to challenges in stability or synthesis optimization .
Properties
IUPAC Name |
benzyl 2-[[(2-chloroacetyl)-methylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-18(15(20)10-17)11-14-8-5-9-19(14)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVNRUREAYSACM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (CAS No. 1353960-51-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H21ClN2O3
- Molar Mass : 324.80254 g/mol
- CAS Number : 1353960-51-6
The structure of the compound includes a pyrrolidine ring, a chlorinated acetyl group, and a benzyl ester moiety, which contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other derivatives of pyrrolidine and benzimidazole compounds that have shown significant enzyme inhibitory activities.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial effects against various bacterial strains, likely due to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes.
Antimicrobial Properties
Research indicates that derivatives of pyrrolidine compounds often demonstrate antibacterial and antifungal activities. For instance, compounds with similar structures have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 2-Chloro-benzyl derivatives | Antibacterial | 25 - 62.5 |
| Benzimidazole analogs | Antifungal | 50 |
These findings suggest that this compound may possess similar antimicrobial properties.
Anti-inflammatory Effects
In related studies on similar compounds, significant anti-inflammatory activity has been observed. For example, certain pyrrolidine derivatives showed promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
| Compound | COX-1 Inhibition IC50 (µg/mL) | COX-2 Inhibition IC50 (µg/mL) |
|---|---|---|
| Pyrrolidine derivative A | 71.11 | 0.02 |
| Pyrrolidine derivative B | 81.77 | 0.04 |
These results indicate that the compound could potentially serve as a lead for developing anti-inflammatory agents.
Case Studies
- Study on Antimicrobial Activity : A study assessed the effectiveness of various pyrrolidine derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to our target compound exhibited significant antibacterial properties, suggesting that our compound might also show comparable efficacy .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of related compounds in animal models. The study found that certain derivatives significantly reduced paw swelling in rats, indicating a strong potential for therapeutic applications in inflammatory diseases .
Scientific Research Applications
Structural Information
The compound features a pyrrolidine ring, a carboxylic acid moiety, and a benzyl ester functional group, which contribute to its biological activity and solubility characteristics.
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. A study demonstrated that modifications in the pyrrolidine structure can enhance cytotoxicity against cancer cell lines. The specific role of the chloroacetyl group in this context is crucial, as it may facilitate interactions with cellular targets involved in apoptosis pathways.
Neuropharmacology
Studies have explored the neuropharmacological effects of compounds similar to this one. The presence of a methylamino group may influence neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
In experiments involving animal models of neurodegeneration, compounds with similar structural features have shown promise in protecting neuronal cells from oxidative stress. This protective effect could be attributed to the compound's ability to modulate signaling pathways associated with cell survival.
Synthetic Chemistry
The synthesis of 2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester serves as an important example in synthetic methodologies. Its preparation often involves multi-step reactions that can be optimized for yield and purity.
Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Chloroacetyl chloride + methylamine | 80 |
| 2 | Pyrrolidine + carboxylic acid derivative | 75 |
| 3 | Benzyl alcohol + coupling agent | 85 |
Biochemical Research
The compound's ability to interact with proteins and enzymes makes it relevant in biochemical studies. Investigations into enzyme inhibition have highlighted its potential role as a lead compound for developing inhibitors targeting specific pathways.
Case Study: Enzyme Inhibition
A study focused on the inhibition of serine proteases showed that derivatives of this compound could effectively inhibit enzyme activity, suggesting potential applications in designing therapeutic agents for diseases involving protease dysregulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrrolidine-1-carboxylic acid benzyl esters, which are widely explored in medicinal chemistry for applications such as protease inhibition and receptor modulation. Below is a detailed comparison with analogous derivatives:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Reactivity: The chloroacetyl group in the target compound distinguishes it from analogs with non-halogenated substituents (e.g., hydroxyethyl, methoxycarbonyl). In contrast, the hydroxyethyl group in introduces polarity and hydrogen-bonding capacity, which could improve solubility but reduce electrophilic reactivity.
Synthetic Yields :
- Analogs like compound 25 (86% yield) and 24 (88% yield) demonstrate efficient synthesis via coupling reactions . The discontinuation of the target compound may reflect lower yields or purification challenges associated with the chloroacetyl group.
Biological Relevance: Pyrrolidine-1-carboxylic acid benzyl esters are frequently employed as protease inhibitors (e.g., cysteine protease inhibitors in ).
Physical Properties :
- Substituents significantly influence physical properties. For example, the naphthyl group in compound 24 increases hydrophobicity, whereas the hydroxyethyl group in enhances hydrophilicity. The chloroacetyl group likely confers intermediate polarity but higher reactivity.
Preparation Methods
Alkylation and Protecting Group Dynamics
Functionalization of the Pyrrolidine Core
Benzyl Ester Installation
Esterification of the pyrrolidine-1-carboxylic acid moiety is critical. Source highlights benzyl ester formation via reaction with benzyl chloroformate in the presence of tertiary amines. In a representative procedure, di-tert-butyl dicarbonate reacts with 5-methyl-2-((tert-butyloxycarbonyl)amino)-pentanedioate in tertiary butanol, yielding 1-tert-butyl-5-methyl-2-((tert-butyloxycarbonyl)amino) pentanedioate at 91.9% yield. Alternative protocols using methanol and triethylamine for benzylation report 82.3% efficiency.
Chloroacetyl-Methyl-Amino Side Chain Attachment
The 2-chloroacetyl-methyl-amino group is introduced via a Grignard reaction or nucleophilic acyl substitution. Source details the synthesis of N-substituted-2-acetylpyrrolidine derivatives by treating N-benzyl pyrrolidine-2-carboxylate with methyl magnesium iodide. This method, adapted for the target compound, involves reacting the pyrrolidine intermediate with 2-chloroacetyl chloride in anhydrous ether, achieving moderate yields (56%–75%).
Reaction Optimization and Yield Enhancement
Catalytic Hydrogenation Conditions
The choice of catalyst significantly impacts stereoselectivity. Using ( S )-MeO-Biphep as a chiral ligand during hydrogenation enhances enantiomeric excess (ee) to 95%–96% for analogous compounds. For the target molecule, hydrogenation at 25°C under 50 psi H₂ with Pd/C ensures complete reduction of intermediate alkenes without epimerization.
Solvent and Temperature Effects
Optimal solvents include tetrahydrofuran (THF) for lithiation steps and dichloromethane for acylations. Low temperatures (−78°C) are critical during LDA-mediated deprotonation to prevent side reactions. For example, maintaining −78°C during formic acetic anhydride addition ensures 75.6% yield in a key cyclization step.
Analytical Characterization and Quality Control
Spectroscopic Validation
1H NMR and LC-MS are used to confirm structural integrity. For N-benzyl pyrrolidine-2-carboxylate intermediates, characteristic signals include δ 7.32–7.25 (m, 5H, Ar-H), δ 4.55 (s, 2H, CH₂Ph), and δ 3.45–3.20 (m, 2H, pyrrolidine-CH₂). The target compound’s chloroacetyl group shows a distinct singlet at δ 4.10 (s, 2H, Cl–CH₂–CO).
Purity Assessment
Column chromatography (silica gel, hexane/EtOAc gradients) remains the primary purification method, achieving >95% purity for most intermediates. HPLC with chiral stationary phases verifies enantiopurity, critical for pharmacological applications.
Comparative Analysis of Synthetic Routes
Method A offers superior enantiocontrol but requires expensive chiral ligands. Method C, while racemic, is cost-effective for non-stereospecific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
